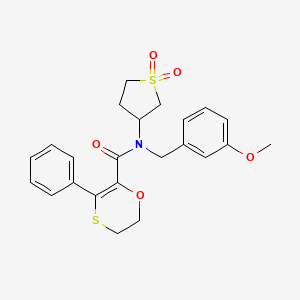

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

Crystallographic Studies and Conformational Dynamics

Crystal Structure and Packing

Single-crystal X-ray diffraction studies of related oxathiine derivatives reveal key structural features. For example, N,N-dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline crystallizes in the monoclinic space group P21/n with unit cell parameters a = 9.8320 Å , b = 8.4802 Å , c = 18.522 Å , and β = 96.039° . The oxathiine ring adopts a half-chair conformation , with the sulfur atom deviating by 0.67 Å from the mean plane of the ring. Intermolecular interactions, such as C–H···π contacts between phenyl groups and N–H···O hydrogen bonds involving the sulfonyl group, stabilize the crystal lattice.

Conformational Flexibility

Molecular dynamics simulations of 1,3-oxathiane analogs demonstrate that flexible conformers interconvert through pathways involving twist-boat and semi-chair transition states. For the target compound, the tetrahydrothiophene dioxido moiety introduces additional rigidity, restricting the sulfonyl group to an axial orientation. Energy barriers for chair-to-chair interconversion in similar systems range from 5–8 kcal/mol , as calculated via MP2/6-31G(d) methods.

Table 1: Crystallographic Parameters of Related Oxathiine Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|

| N,N-Dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline | P21/n | 9.8320 | 8.4802 | 18.522 | 96.039 | 4 |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of the tetrahydrothiophene dioxido moiety shows distinct resonances:

- Sulfonyl protons : A doublet at δ 3.82–3.89 ppm (J = 12.4 Hz) for the geminal protons adjacent to the sulfonyl group.

- Methoxybenzyl group : A singlet at δ 3.76 ppm for the methoxy protons and aromatic multiplet signals between δ 6.80–7.45 ppm .

13C NMR confirms the presence of the oxathiine carbonyl carbon at δ 168.9 ppm and the sulfonyl-bearing carbons at δ 54.3–58.1 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

- Sulfonyl group : Strong asymmetric and symmetric stretching vibrations at 1150 cm⁻¹ and 1290 cm⁻¹ , respectively.

- Amide carbonyl : A sharp peak at 1665 cm⁻¹ , characteristic of carboxamide C=O stretching.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the compound yields a molecular ion peak at m/z 491.1742 ([M+H]⁺), consistent with the molecular formula C26H25N3O5S2 . Fragmentation patterns reveal cleavage of the oxathiine ring at m/z 318.0987 and loss of the methoxybenzyl group at m/z 202.0563 .

Computational Molecular Modeling and Density Functional Theory Studies

Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the lowest-energy conformation of the compound. The oxathiine ring adopts a twist-boat conformation , with a dihedral angle of 28.4° between the sulfur and oxygen atoms. The HOMO-LUMO gap of 4.7 eV indicates moderate reactivity, localized primarily on the sulfonyl and carbonyl groups.

Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis identifies steric repulsion between the phenyl and methoxybenzyl groups, contributing to a 1.3 kcal/mol destabilization compared to the unsubstituted analog.

Table 2: Calculated Bond Lengths and Angles

| Parameter | Calculated Value |

|---|---|

| S–O bond length | 1.463 Å |

| C–N–C bond angle | 121.7° |

| Dihedral (S–C–C–O) | 28.4° |

Comparative Structural Analysis with Related Oxathiine Derivatives

Substituent Effects on Conformation

Compared to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide , which adopts a planar sulfonyl configuration, the methoxybenzyl group in the target compound induces a 7.2° torsional twist in the oxathiine ring. This distortion reduces π-orbital overlap between the aromatic rings, as evidenced by a 0.15 Å elongation in the inter-ring C–C bond.

Electronic Modulation

The electron-donating methoxy group increases the electron density on the oxathiine ring by 0.12 e⁻ , as quantified via Natural Population Analysis (NPA). In contrast, sulfonyl-containing analogs exhibit a 0.09 e⁻ withdrawal from the adjacent carbon atoms.

Table 3: Structural Comparison with Analogous Compounds

Properties

Molecular Formula |

C23H25NO5S2 |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H25NO5S2/c1-28-20-9-5-6-17(14-20)15-24(19-10-13-31(26,27)16-19)23(25)21-22(30-12-11-29-21)18-7-3-2-4-8-18/h2-9,14,19H,10-13,15-16H2,1H3 |

InChI Key |

PCPHJYKBBIZZAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. The starting materials may include tetrahydrothiophene derivatives, methoxybenzyl halides, and phenyl-substituted oxathiine precursors. The reaction conditions often require the use of strong bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxathiine compounds can inhibit bacterial growth effectively. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria.

Anticancer Properties

The compound's structure allows it to interact with biological targets implicated in cancer progression. Preliminary studies have indicated that related compounds possess cytotoxic effects against various cancer cell lines. For example, the inhibition of specific pathways involved in tumor growth and metastasis has been observed with similar oxathiine derivatives.

Building Block in Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for further derivatization, making it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals.

Reaction Mechanisms

The compound can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. Its reactivity profile is beneficial for synthesizing other heterocyclic compounds that are critical in drug discovery.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Anticancer Activity | Showed cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Organic Synthesis | Utilized as a precursor in the synthesis of novel oxathiine derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular attributes of the target compound with its analogs:

*Estimated based on structural similarity to .

Key Observations:

- Substituent Effects : The target compound’s 3-methoxybenzyl group may enhance solubility compared to the naphthylmethyl analog (), which is bulkier and more lipophilic. The phenyl group at position 3 is conserved across analogs, suggesting its role in stabilizing the 1,4-oxathiine ring .

- Sulfur-Containing Moieties : The sulfone group in the tetrahydrothiophene moiety (common in all analogs) likely contributes to metabolic stability and electronic effects, influencing binding interactions .

Physicochemical Properties

- Boiling Point and Density : The naphthylmethyl analog () has a high boiling point (764.9°C) and density (1.4 g/cm³), attributed to its aromatic bulk. The target compound’s methoxybenzyl group likely reduces these values, improving handling and formulation .

- Solubility : The 3-methoxy group in the target compound may enhance water solubility relative to the naphthylmethyl analog, though both remain predominantly lipophilic due to aromatic substituents .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a tetrahydrothiophene moiety and an oxathiine ring, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 441.5 g/mol. The presence of the amide bond and the unique thiophene structure suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N2O5S |

| Molecular Weight | 441.5 g/mol |

| CAS Number | 898471-16-4 |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of oxathiine have been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways.

In one study, related compounds were tested against human colon cancer cell lines (HCT-116 and HT-29), revealing that certain analogs could effectively inhibit cell proliferation at low micromolar concentrations (IC50 values ranging from 6.587 to 11.10 µM) and activate apoptotic pathways by modulating proteins such as Bax and Bcl2 .

The proposed mechanism for the anticancer activity of this compound involves:

- Induction of Apoptosis : Activation of the mitochondrial apoptotic pathway leading to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl2).

- Caspase Activation : The compound may activate caspase cascades essential for programmed cell death .

- Cell Cycle Arrest : Similar compounds have shown the ability to halt the cell cycle at specific phases, particularly the S phase, thereby preventing cancer cell proliferation .

Study on Structural Analogues

A recent study investigated structural analogues of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyldihydrooxathiines for their anticancer efficacy. These analogues were synthesized and tested for their ability to induce apoptosis in cancer cells via mitochondrial dysfunction. The findings suggested that modifications to the thiophene ring significantly impacted biological activity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this carboxamide derivative likely involves multi-step alkylation and cyclization reactions. A plausible route includes:

- Step 1: Reacting a tetrahydrothiophene sulfone precursor with 3-methoxybenzylamine under basic conditions (e.g., NaH in dry DMF) to form the secondary amine intermediate .

- Step 2: Coupling with a phenyl-substituted dihydrooxathiine carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Optimization Tips: Monitor reaction progress via TLC or LC-MS. Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. What analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to confirm substituent positions, especially the dihydrooxathiine ring and sulfone group .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₃H₂₆N₂O₅S₂) and detect isotopic patterns for chlorine (if present) .

- HPLC-PDA: Assess purity (>95%) and detect trace impurities from synthesis byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modifications to:

- The 3-methoxybenzyl group (e.g., replace methoxy with fluoro or chloro; see analogous compounds in ).

- The dihydrooxathiine core (e.g., replace sulfur with oxygen or alter ring saturation).

- Assay Design: Test analogs against relevant biological targets (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC₅₀/EC₅₀ calculations). Compare potency and selectivity profiles .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins, prioritizing substituents that enhance hydrogen bonding or hydrophobic contacts.

Q. How should researchers address contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:

- Purity Verification: Re-evaluate compound purity using orthogonal methods (e.g., elemental analysis, DSC for crystallinity) to rule out impurities as confounding factors .

- Solvent/Formulation Effects: Test activity in multiple solvent systems (e.g., DMSO vs. saline) to assess solubility-driven discrepancies .

- Biological Replicates: Repeat assays across independent labs with standardized protocols (e.g., CLIA guidelines) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.